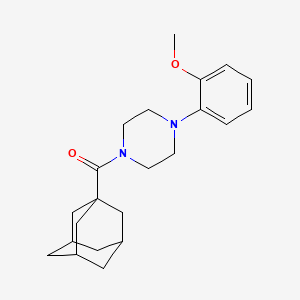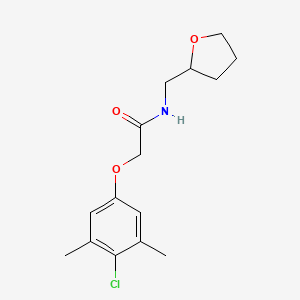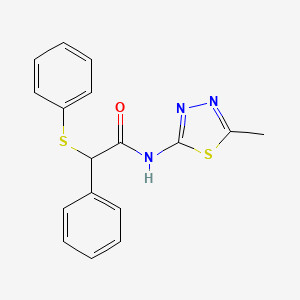![molecular formula C18H17ClN2O3 B4983545 1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)
1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione, commonly known as CMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPI is a synthetic compound that belongs to the family of pyrrolidinediones. It has a molecular weight of 408.94 g/mol and a chemical formula of C21H22ClNO4.
Mécanisme D'action
The exact mechanism of action of CMPI is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by CMPI can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
CMPI has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPI in lab experiments is its high potency and selectivity. CMPI has been shown to exhibit significant pharmacological effects at low concentrations, making it a valuable tool for studying various biological processes. However, one of the main limitations of using CMPI in lab experiments is its potential toxicity. CMPI has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on CMPI. One potential direction is the development of novel analogs of CMPI with improved pharmacological properties. Another potential direction is the investigation of the potential of CMPI as an anti-cancer agent in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of CMPI and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of CMPI involves a multi-step process that includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with 4-methoxybenzyl chloride. The final step involves the cyclization of the intermediate compound to form CMPI.
Applications De Recherche Scientifique
CMPI has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. CMPI has also been investigated for its potential as an anti-cancer agent. Studies have shown that CMPI can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-15-8-2-12(3-9-15)11-20-16-10-17(22)21(18(16)23)14-6-4-13(19)5-7-14/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYVDXYJOCYBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)
![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)


![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)

![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)

![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)
![N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4983564.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4983570.png)